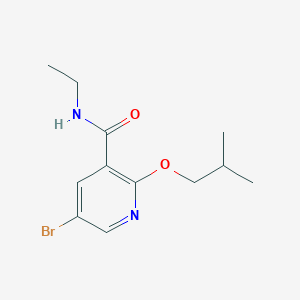5-Bromo-N-ethyl-2-isobutoxynicotinamide
CAS No.:
Cat. No.: VC17449726
Molecular Formula: C12H17BrN2O2
Molecular Weight: 301.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17BrN2O2 |
|---|---|
| Molecular Weight | 301.18 g/mol |
| IUPAC Name | 5-bromo-N-ethyl-2-(2-methylpropoxy)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H17BrN2O2/c1-4-14-11(16)10-5-9(13)6-15-12(10)17-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,14,16) |
| Standard InChI Key | JBWMZOKCFATJMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=C(N=CC(=C1)Br)OCC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 5-bromo-N-ethyl-2-isobutoxynicotinamide is C₁₂H₁₇BrN₂O₂, with a molecular weight of 301.19 g/mol. This is derived from its pyridine core (C₅H₃N), bromine substitution, isobutoxy chain (C₄H₉O), and ethylcarboxamide group (C₃H₇NO) .
Structural Features
-
Pyridine Ring: Serves as the aromatic backbone.
-
Bromine Substituent: At position 5, enhancing electrophilic reactivity.
-
Isobutoxy Group: A branched alkoxy chain at position 2, influencing solubility and steric interactions.
-
Ethylcarboxamide: At position 3, contributing to hydrogen-bonding potential and pharmacological activity .
Table 1: Structural Comparison with Methoxy Analog
Physical and Chemical Properties
Physicochemical Parameters
While specific data on melting point, solubility, and logP are scarce, inferences can be drawn from structural analogs:
-
Solubility: Likely low in water due to the hydrophobic isobutoxy group but soluble in organic solvents like ethyl acetate or DMSO .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions due to the carboxamide and ether linkages .
Spectroscopic Data
-
IR Spectroscopy: Expected peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-Br stretch (~600 cm⁻¹).
-
NMR: Pyridine protons (δ 7.5–8.5 ppm), isobutoxy methyl groups (δ 1.0–1.2 ppm), and ethylcarboxamide signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for NHCH₂) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, as inferred from patent literature :
-
Bromination: Introduction of bromine to a nicotinamide precursor.
-
Alkoxylation: Nucleophilic substitution with isobutanol to install the isobutoxy group.
-
Amidation: Reaction with ethylamine to form the carboxamide.
Example Protocol (Hypothetical):
-
Step 1: 2-Hydroxynicotinamide is treated with PBr₃ to yield 5-bromo-2-hydroxynicotinamide.
-
Step 2: Alkylation with isobutyl bromide in the presence of K₂CO₃ produces 5-bromo-2-isobutoxynicotinamide.
-
Step 3: Ethylamine coupling via EDC/HOBt chemistry forms the final product .
Purification and Characterization
Applications in Research and Industry
Pharmaceutical Development
The compound’s structural similarity to kinase inhibitors (e.g., nicotinamide analogs) suggests potential in:
-
Kinase Inhibition: Modulating enzymes like PI3K or mTOR, as seen in related carboxamides .
-
Anticancer Agents: Bromine’s electron-withdrawing effects may enhance DNA intercalation .
Chemical Intermediate
Used in synthesizing complex heterocycles for drug discovery, leveraging its reactive bromine and amide groups .
| Hazard Type | Precautionary Measure | First Aid Response |
|---|---|---|
| Skin Contact | Wear nitrile gloves | Wash with soap and water; seek medical help |
| Eye Exposure | Safety goggles | Rinse eyes immediately; consult physician |
| Inhalation | Use respirators in poorly ventilated areas | Move to fresh air; monitor breathing |
Regulatory and Environmental Considerations
Disposal Guidelines
Environmental Impact
-
Persistence: Likely low due to hydrolytic instability.
-
Bioaccumulation: Unlikely given moderate logP (~2.5 estimated).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume